molecular formula C23H15N3O B12906023 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile CAS No. 65004-31-1

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B12906023
CAS No.: 65004-31-1
M. Wt: 349.4 g/mol
InChI Key: SQSZVYMRHVDGOB-UHFFFAOYSA-N
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Description

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile (CAS 65004-31-1) is a dihydropyrimidine-5-carbonitrile derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a key scaffold for developing novel therapeutic agents. Dihydropyrimidine-5-carbonitrile derivatives have demonstrated marked antiproliferative activities against a diverse panel of human cancer cell lines, including prostate carcinoma (PC3), lung carcinoma (A-549), colon cancer (HT-29), and breast cancer (MCF-7 and MDA-MB-231) . The chemotherapeutic potential of this class of compounds is often attributed to their role as inhibitors of vital enzymes involved in nucleic acid biosynthesis, such as dihydrofolate reductase (DHFR) . Furthermore, the pyrimidine core is a privileged structure in drug discovery, forming the basis of several FDA-approved anticancer drugs, and its derivatives are also explored for other pharmacological applications, including antimicrobial and anticonvulsant activities . Researchers value this compound for its versatility as a building block in synthesizing more complex heterocyclic systems, such as pyrimidopyrimidines, which are known to exhibit a broad spectrum of biological effects . Provided for research applications only, this compound is characterized by its high purity and comes with comprehensive analytical data to support your investigative work in hit identification and lead optimization.

Properties

CAS No.

65004-31-1

Molecular Formula

C23H15N3O

Molecular Weight

349.4 g/mol

IUPAC Name

6-oxo-1,2,4-triphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H15N3O/c24-16-20-21(17-10-4-1-5-11-17)25-22(18-12-6-2-7-13-18)26(23(20)27)19-14-8-3-9-15-19/h1-15H

InChI Key

SQSZVYMRHVDGOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde, acetophenone, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile exhibit potent antimicrobial effects. For instance, research has shown that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves interference with bacterial cell wall synthesis or function.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In experimental models, it has shown effectiveness in reducing inflammation, comparable to standard anti-inflammatory drugs such as Indomethacin . The evaluation typically involves carrageenan-induced paw edema models to assess the inhibition percentage of inflammation.

Anticancer Potential

Recent studies have highlighted the anticancer potential of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile. Compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in cancer cells . The National Cancer Institute has recognized several derivatives for their promising anticancer activity.

Synthesis and Structural Modifications

The synthesis of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Various synthetic routes have been explored to optimize yield and efficacy .

Case Study: Antibacterial Activity

A study published in a peer-reviewed journal focused on synthesizing a series of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine derivatives and evaluating their antibacterial properties against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

Case Study: Anti-inflammatory Activity

Another research effort assessed the anti-inflammatory effects of synthesized derivatives in animal models. The study utilized the carrageenan-induced paw edema method and found that specific compounds significantly reduced swelling and pain compared to controls .

Comparative Data Table

Property 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile Standard Drugs
Antibacterial ActivityEffective against S. aureus, E. coli, P. aeruginosaIndomethacin
Anti-inflammatory ActivitySignificant reduction in edemaIndomethacin
Anticancer ActivityCytotoxic effects on various cancer cell linesDoxorubicin

Mechanism of Action

The mechanism of action of 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The target compound’s distinguishing feature is its 1,2,4-triphenyl substitution, which contrasts with common analogs bearing smaller or electron-modifying groups (Table 1):

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Features
6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile Phenyl (1,2,4) C23H15N3O 349.39 g/mol Three aromatic rings; high steric bulk
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-Methoxyphenyl (4), Methylthio (2) C13H11N3O2S 273.31 g/mol Electron-donating methoxy group; thioether
2-(Benzylthio)-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-Chlorophenyl (4), Benzylthio (2) C18H12ClN3OS 361.83 g/mol Halogen (Cl) substitution; benzylthio chain
4-Cyclohexyl-2-((2-nitro-4-(trifluoromethyl)phenyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Cyclohexyl (4), Nitro/CF3-thiophenyl (2) C19H16F3N3O3S 435.41 g/mol Strong electron-withdrawing groups (NO2, CF3)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) in analogs enhance electrophilicity at the pyrimidine core, influencing reactivity and binding to biological targets .

Physicochemical Properties

Melting points and spectroscopic data highlight differences in stability and intermolecular interactions (Table 2):

Compound Name Melting Point (°C) IR (cm⁻¹) Notable NMR Signals (δ, ppm)
6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile Not reported Data unavailable Anticipated aromatic protons: ~7.2–7.8
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 266–268 2209 (C≡N), 1680 (C=O) δ 2.41 (CH3), 7.20–7.60 (aromatic H)
2-(Benzylthio)-4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 243–245 2215 (C≡N), 1675 (C=O) δ 4.54 (PhCH2), 7.40–7.80 (aromatic H)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 2212 (C≡N), 1682 (C=O) δ 3.85 (OCH3), 7.10–7.50 (aromatic H)

Key Observations :

  • Melting Points : Analogs with electron-donating groups (e.g., methoxy) exhibit higher melting points (e.g., 300°C ), likely due to enhanced dipole-dipole interactions.
  • Spectroscopic Signatures : The nitrile (C≡N) and carbonyl (C=O) stretches in IR (~2200–1680 cm⁻¹) are consistent across analogs .

Structure-Activity Relationships (SAR) :

  • Electron-Withdrawing Groups: Nitro (NO2) and halogens (Cl, Br) enhance binding to enzymatic pockets (e.g., proteases) .
  • Bulkier Substituents : Triphenyl groups may improve selectivity but reduce solubility, necessitating formulation optimization.

Biological Activity

6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dihydropyrimidine core substituted with three phenyl groups and a cyano group. This unique arrangement contributes to its biological properties.

Biological Activity Overview

Research indicates that 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile exhibits several biological activities:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated IC50 values indicating significant inhibition of cell proliferation.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including lactate dehydrogenase (LDH), which is crucial in cancer metabolism. High-throughput screening identified it as a potent inhibitor with an IC50 of 8.1 μM, while optimized derivatives achieved IC50 values as low as 0.48 μM .
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases through inhibition of acetylcholinesterase (AChE), with IC50 values around 1 μM .

Anticancer Studies

A study focused on the cytotoxicity of various derivatives of dihydropyrimidines including 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile. The results indicated that this compound significantly reduced cell viability in cancer cell lines such as MCF-7 and HeLa. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (μM)Mechanism
MCF-712.5Apoptosis
HeLa10.0Cell Cycle Arrest

Enzyme Inhibition

The compound's interaction with LDH was characterized by surface plasmon resonance assays and NMR studies. The binding affinity was enhanced through structural modifications leading to improved inhibition profiles.

Compound VariantIC50 (μM)Binding Affinity
Original8.1Moderate
Optimized0.48High

Neuroprotective Studies

Inhibition of AChE was assessed using an Ellman-based assay, revealing promising results for potential Alzheimer's disease treatments.

CompoundIC50 (μM)Comparison Control
6-Oxo...1.00Donepezil: 0.0049

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various disease models:

  • Breast Cancer Model : Administration of the compound led to significant tumor size reduction in xenograft models.
  • Alzheimer's Disease Model : In vivo studies showed improved cognitive function in mice treated with the compound compared to controls.

Q & A

Q. What are the standard synthetic methodologies for preparing 6-Oxo-1,2,4-triphenyl-1,6-dihydropyrimidine-5-carbonitrile?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:

  • Step 1 : React 6-(substituted)-4-oxo-2-sulfanylidene-tetrahydropyrimidine-5-carbonitrile with alkylating agents (e.g., brominated ethers) in DMF using anhydrous potassium carbonate as a base. Stir at room temperature for 12 hours.
  • Step 2 : Quench with water, isolate the product via filtration, and purify by recrystallization (e.g., from ethanol or water). Yields range from 43%–75%, depending on substituents and reaction conditions .
  • Key variables : Solvent polarity (DMF vs. ethanol), temperature, and steric/electronic effects of substituents influence reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign signals for NH protons (~δ 13.5 ppm, broad singlet) and aromatic protons (δ 6.8–7.9 ppm). The cyano group (C≡N) is confirmed by a peak at ~115 ppm in 13C NMR .
  • IR Spectroscopy : Key stretches include C≡N (~2220 cm⁻¹), C=O (~1638–1750 cm⁻¹), and NH (~3390–3436 cm⁻¹) .
  • X-ray crystallography : Resolves planar pyrimidine rings and intermolecular N–H⋯O hydrogen bonds that stabilize crystal packing .

Q. How does molecular conformation influence its crystallographic packing?

The pyrimidine core is nearly planar, with substituents (e.g., phenyl groups) adopting equatorial positions to minimize steric strain. Centrosymmetric dimers form via N–H⋯O hydrogen bonds (N–H = 0.86 Å, H⋯O = 2.02 Å), creating a stable 3D lattice. This packing affects solubility and reactivity in solid-state reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents be addressed?

Regioselectivity is controlled by:

  • Steric effects : Bulky substituents (e.g., isobutyl groups) favor substitution at less hindered positions.
  • Electronic effects : Electron-withdrawing groups (e.g., cyano) direct electrophilic attacks to electron-rich sites.
  • Methodology : Use ultrasound-assisted synthesis to enhance reaction homogeneity and reduce side products. For example, ultrasound irradiation in DMSO increases yield from 75% to 95% by accelerating intermediate formation .

Q. What methodologies are used to assess pharmacological activity in pyrimidine derivatives?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MTT assay) and enzyme inhibition (e.g., kinase assays).
  • Structure-activity relationship (SAR) : Modify substituents (e.g., alkylthio groups) and evaluate changes in IC50 values. For example, replacing methylthio with methoxyethylthio improves solubility and activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., DNA topoisomerase II) using software like AutoDock Vina to prioritize synthetic targets .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO enhances NH proton deshielding.
  • Dynamic effects : Use variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in dihydropyrimidines).
  • Crystallographic validation : Cross-reference NMR assignments with X-ray data to confirm molecular geometry .

Q. What strategies optimize functionalization at the C-2 and C-4 positions?

  • Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive sites during multi-step syntheses.
  • Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction.
  • Microwave-assisted synthesis : Reduces reaction time for heterocyclic ring formation (e.g., from 8 hours to 30 minutes) .

Q. How do solvent and temperature affect cyclocondensation reactions?

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of intermediates, favoring cyclization.
  • Reflux conditions : Higher temperatures (e.g., 80°C in ethanol) accelerate ring closure but may promote side reactions (e.g., oxidation).
  • Room-temperature reactions : Suitable for acid-sensitive intermediates but require longer durations (12–24 hours) .

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